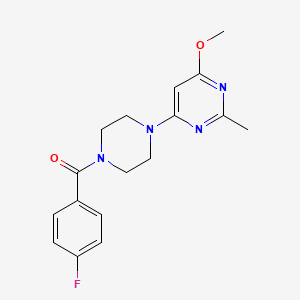
(4-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Biological Activity
Research has demonstrated the synthesis and evaluation of novel compounds, including those similar in structure to "(4-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone," for their antibacterial and antiproliferative activities. For instance, Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine, indicating potential for further development due to significant inhibition of bacterial growth (Nagaraj, Srinivas, & Rao, 2018). Similarly, another study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, exploring its antiproliferative activity and providing insights into molecular stability through inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Radiopharmaceutical Applications
The compound's structure is relevant in the synthesis of radiolabeled compounds for potential use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Haka et al. (1989) described the improved synthesis of [18F]GBR 13119, a potential radiotracer for the dopamine uptake system, using aromatic nucleophilic substitution, showcasing the relevance of fluorophenyl compounds in developing radio-tracers (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Antimicrobial and Antipsychotic Potential
Research into the antimicrobial and antipsychotic potential of related compounds has led to the discovery of novel derivatives with selective activity. Patel et al. (2011) synthesized new pyridine derivatives, demonstrating variable and modest activity against investigated strains of bacteria and fungi, highlighting the chemical versatility and therapeutic potential of such structures (Patel, Agravat, & Shaikh, 2011). Additionally, studies on β-carboline derivatives have shown selective inhibition of HIV strains, further exemplifying the broad scope of biomedical research applications for these compounds (Ashok et al., 2015).
Safety and Hazards
The compound has some safety and hazard statements associated with it. It has the hazard statements H302, H315, H319, H335 and the precautionary statements P280, P305+P351+P338 . For more detailed safety and hazards information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
作用機序
Target of Action
Compounds with similar structures have been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
These compounds may interact with ENTs, reducing their activity and thus affecting the transport of nucleosides across the cell membrane .
Biochemical Pathways
By inhibiting ENTs, these compounds could potentially affect nucleotide synthesis and adenosine function, impacting various cellular processes .
Result of Action
The inhibition of ENTs could lead to changes in cellular processes, potentially having therapeutic effects depending on the context .
特性
IUPAC Name |
(4-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDONHJUJTXFQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2960366.png)
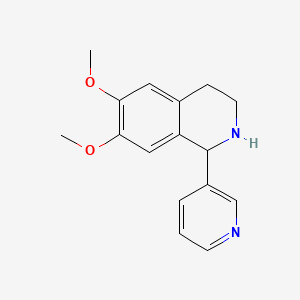
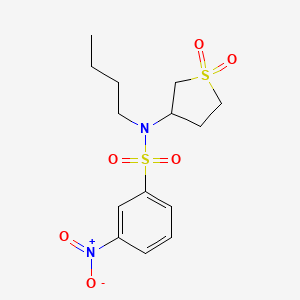
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2960369.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2960370.png)

![2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2960375.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)
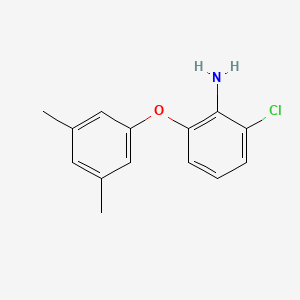

![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)
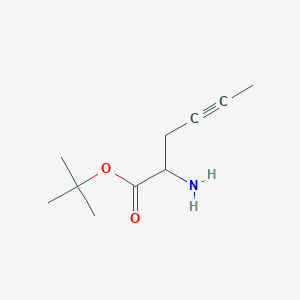
![(Z)-ethyl 3-allyl-2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960388.png)
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2960389.png)